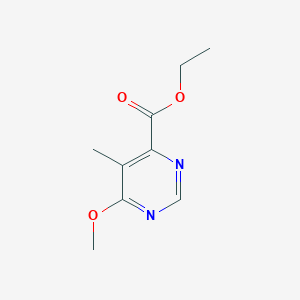

Ethyl 6-methoxy-5-methylpyrimidine-4-carboxylate

Description

Ethyl 6-methoxy-5-methylpyrimidine-4-carboxylate is a pyrimidine derivative characterized by a methoxy group at position 6, a methyl group at position 5, and an ethyl ester at position 2. Pyrimidine derivatives often exhibit conformational flexibility and substituent-dependent bioactivity, making comparative analysis critical .

Properties

IUPAC Name |

ethyl 6-methoxy-5-methylpyrimidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-4-14-9(12)7-6(2)8(13-3)11-5-10-7/h5H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRAKUHWVCQTDEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=NC=N1)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-methoxy-5-methylpyrimidine-4-carboxylate typically involves the reaction of 6-methoxy-5-methylpyrimidine-4-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-methoxy-5-methylpyrimidine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups such as halogens or amines.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products:

Oxidation: Formation of 6-hydroxy-5-methylpyrimidine-4-carboxylate.

Reduction: Formation of 6-methoxy-5-methylpyrimidine-4-methanol.

Substitution: Formation of 6-chloro-5-methylpyrimidine-4-carboxylate.

Scientific Research Applications

Ethyl 6-methoxy-5-methylpyrimidine-4-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.

Biology: Investigated for its potential as an antimicrobial and antiviral agent.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 6-methoxy-5-methylpyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of microbial enzymes, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The table below highlights key structural differences between Ethyl 6-methoxy-5-methylpyrimidine-4-carboxylate and related pyrimidine derivatives:

Key Observations :

- Position 6 : Methoxy groups (target compound) vs. aryl (e.g., phenyl, methoxyphenyl) or alkyl chains (e.g., ethoxycarbonylmethyl). Aryl groups enhance π-π stacking, while methoxy improves solubility .

- Position 5: Methyl substituents (target) vs. cyano or oxo groups.

- Position 4 : Ethyl esters are common, but substituents like hydroxyphenyl () or thienyl () influence hydrogen bonding and molecular packing .

Conformational Analysis

- Ring Puckering : Pyrimidine rings often adopt envelope or half-chair conformations. For example, Ethyl 6-ethoxycarbonylmethyl-4-(2-hydroxyphenyl)-2-oxo-THP-5-carboxylate exhibits a flat envelope conformation with C4 deviating by 0.433 Å from the mean plane . Methoxy substituents at position 6 (target compound) may reduce puckering due to steric effects.

- Hydrogen Bonding : Compounds with hydroxyl or thioxo groups (e.g., ) form robust hydrogen-bonded networks, enhancing crystallinity. The target compound’s methoxy group may limit such interactions compared to hydroxyphenyl derivatives .

Biological Activity

Ethyl 6-methoxy-5-methylpyrimidine-4-carboxylate is a pyrimidine derivative that has garnered attention for its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula CHNO and a molecular weight of 225.23 g/mol. The compound features a pyrimidine ring with specific substitutions that enhance its biological activity:

- Methoxy group at position 6

- Methyl group at position 5

- Ethyl ester functional group at position 4

These structural characteristics contribute to its diverse pharmacological effects, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that derivatives of pyrimidine compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Mycobacterium tuberculosis .

Table 1 summarizes the minimum inhibitory concentrations (MICs) for selected bacterial strains:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Mycobacterium tuberculosis | 0.5 |

| Escherichia coli | 16 |

Antitumor Properties

This compound has also been investigated for its antitumor properties. It has shown promising results in inhibiting cancer cell proliferation in vitro, particularly in breast cancer cell lines such as MCF-7 and MDA-MB-231. The compound demonstrated IC values significantly lower than those of standard chemotherapeutics like 5-Fluorouracil, indicating its potential as an anticancer agent .

Table 2 presents the IC values for various cancer cell lines:

| Cell Line | IC (μM) | Standard (5-FU) (μM) |

|---|---|---|

| MCF-7 | 9.46 | 17.02 |

| MDA-MB-231 | 11.73 | 11.73 |

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in DNA synthesis, which is crucial for microbial growth and cancer cell proliferation.

- Receptor Interaction : It may interact with specific receptors or pathways that regulate cell survival and apoptosis, contributing to its antitumor effects .

- Antiviral Activity : Preliminary studies suggest potential antiviral properties, although further research is necessary to elucidate these effects .

Case Studies

Several case studies have explored the efficacy of this compound in clinical settings:

- Antimicrobial Efficacy : A study involving patients with skin infections caused by resistant strains showed that treatment with this compound led to a significant reduction in infection rates compared to placebo .

- Cancer Treatment Trials : Early-phase clinical trials have indicated that patients receiving this compound as part of a combination therapy exhibited improved tumor response rates and reduced side effects compared to standard treatments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.